1-(2-Methylpyridin-4-YL)ethanamine
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Description
Synthesis Analysis
The synthesis of 1-(2-Methylpyridin-4-yl)ethanamine and related compounds can be approached through decarbonylation reactions of α-diketones. For instance, the decarbonylation of 1,2-bis(6-methylpyridin-2-yl)ethane-1,2-dione and related compounds has been studied, showing the formation of complex ion peaks resulting from the loss of CO fragments. This method highlights an interesting route for synthesizing pyridinyl ethanamine derivatives (Percino et al., 2007).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-(4-methylpyridin-2-yl)thiourea, has been elucidated through crystallography, demonstrating various hydrogen bonding patterns and structural motifs. These studies provide insights into the molecular configurations that 1-(2-Methylpyridin-4-yl)ethanamine could adopt under different conditions (Böck et al., 2020).
Chemical Reactions and Properties
The chemical behavior of 1-(2-Methylpyridin-4-yl)ethanamine derivatives in reactions with aromatic aldehydes and ketones has been explored, revealing the formation of secondary amines. This suggests a broad reactivity profile for 1-(2-Methylpyridin-4-yl)ethanamine, which could be leveraged in the synthesis of more complex organic structures (Arutyunyan et al., 2017).
Scientific Research Applications
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Application in Biological Properties Research
- Field : Biological Sciences
- Summary : The compound has been used in the synthesis of a 1-(2-Methylpyridin-4-yl) Olivacine Derivative .
- Methods : The compound was synthesized starting from 2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethylamine and 2-methylisonicotinic acid .
- Results : The new compound showed significant cytostatic activity for cultured L1210 cells and no inhibition of growth of the E. coli O56 strain was observed .
-
Application in Structural Characterization
- Field : Chemical Crystallography
- Summary : The compound has been used in the structural characterization of two polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and two derived 2-aminothiazoles .
- Methods : The compound was derived from 1 and the respective α-bromoketone via the Hantzsch reaction .
- Results : Both polymorphic forms crystallize in the monoclinic system but exhibit distinctly different intermolecular hydrogen bonding patterns .
properties
IUPAC Name |
1-(2-methylpyridin-4-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6-5-8(7(2)9)3-4-10-6/h3-5,7H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WALYOUZSNROLAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpyridin-4-YL)ethanamine | |
CAS RN |
114919-76-5 |
Source
|
Record name | 1-(2-methylpyridin-4-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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